(S)-2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)aceticacid
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Overview
Description
(S)-2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxy Group: This step may involve the use of tert-butyl chloroformate or similar reagents.
Attachment of the Acetic Acid Moiety: This can be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures.
tert-Butoxy Substituted Compounds: Compounds with tert-butoxy groups.
Acetic Acid Derivatives: Compounds with acetic acid moieties.
Uniqueness
(S)-2-(3-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H24N2O4 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[(3S)-3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)7-14-10-5-4-6-15(8-10)9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17)/t10-/m0/s1 |
InChI Key |
AAIVPTPBNOYPFV-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN[C@H]1CCCN(C1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCCN(C1)CC(=O)O |
Origin of Product |
United States |
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